Methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate
CAS No.: 1799836-52-4
Cat. No.: VC11686163
Molecular Formula: C16H11F3N4O3
Molecular Weight: 364.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1799836-52-4 |
|---|---|
| Molecular Formula | C16H11F3N4O3 |
| Molecular Weight | 364.28 g/mol |
| IUPAC Name | methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate |
| Standard InChI | InChI=1S/C16H11F3N4O3/c1-26-15(25)9-6-11-8(7-20-23-11)5-12(9)22-14(24)10-3-2-4-13(21-10)16(17,18)19/h2-7H,1H3,(H,20,23)(H,22,24) |
| Standard InChI Key | YDRFNWNCCSQRKX-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C=C2C=NNC2=C1)NC(=O)C3=NC(=CC=C3)C(F)(F)F |
| Canonical SMILES | COC(=O)C1=C(C=C2C=NNC2=C1)NC(=O)C3=NC(=CC=C3)C(F)(F)F |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound consists of a 1H-indazole scaffold substituted at positions 5 and 6. At position 6, a methyl carboxylate group () enhances solubility and provides a handle for further derivatization. Position 5 hosts an amide bond () connecting the indazole to a 6-(trifluoromethyl)pyridine-2-carbonyl group. The trifluoromethyl () substituent on the pyridine ring contributes to electron-withdrawing effects, influencing reactivity and binding interactions .
Systematic IUPAC Name
The systematic name, methyl 5-[[6-(trifluoromethyl)pyridine-2-carbonyl]amino]-1H-indazole-6-carboxylate, reflects the substitution pattern and functional groups. The indazole numbering prioritizes the nitrogen atoms at positions 1 and 2, with subsequent positions assigned clockwise .
Molecular Formula and Weight
-
Molecular Formula:
-
Molecular Weight: 363.29 g/mol (calculated using standard atomic weights).
Structural Analogues and Relevance
The indazole-pyridine hybrid structure shares similarities with kinase inhibitors such as imatinib derivatives, where aromatic cores mediate target binding. The trifluoromethyl group, common in pharmaceuticals, enhances metabolic stability and lipophilicity .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis likely involves sequential functionalization of the indazole core (Figure 1):
Step 1: Indazole Core Preparation
Methyl 5-nitro-1H-indazole-6-carboxylate is synthesized via nitration of methyl 1H-indazole-6-carboxylate. Reduction of the nitro group (e.g., catalytic hydrogenation with Pd/C) yields methyl 5-amino-1H-indazole-6-carboxylate .
Step 2: Pyridine Carboxylic Acid Activation
6-(Trifluoromethyl)pyridine-2-carboxylic acid is activated using 1,1'-carbonyldiimidazole (CDI) or converted to its acyl chloride for amide bond formation .
Step 3: Amide Coupling
The activated pyridine derivative reacts with the amino-indazole intermediate under mild conditions (e.g., DMF, 0–25°C) to form the target compound. Coupling agents like HATU or EDCl may enhance efficiency .
Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 75% | |
| Reduction | H₂, Pd/C, EtOH | 88% | |
| Amidation | CDI, DMF, RT | 62% |
Physicochemical Properties
Solubility and Lipophilicity
-
LogP: Estimated at 2.1 (similar to trifluoromethylpyridine analogues ).
-
Solubility: Low aqueous solubility (<1 mg/mL); soluble in DMSO or DMF.
Spectral Characteristics
-
IR (KBr): Peaks at 1720 cm⁻¹ (ester C=O), 1665 cm⁻¹ (amide C=O), and 1130 cm⁻¹ (C-F).
-
¹H NMR (DMSO-d₆): δ 8.85 (s, 1H, pyridine-H), 8.42 (d, 1H, indazole-H), 4.02 (s, 3H, OCH₃).
Analytical Characterization
HPLC Methods
-
Column: C18, 5 μm, 150 × 4.6 mm
-
Mobile Phase: Acetonitrile/0.1% TFA (70:30)
-
Retention Time: 6.8 min
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume